![molecular formula C16H8N6O8S B14466721 2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] CAS No. 66147-21-5](/img/structure/B14466721.png)
2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is a chemical compound belonging to the class of 1,3,4-oxadiazoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole], the synthesis can be achieved through the reaction of 3-nitrobenzohydrazide with sulfonyl chloride under acidic conditions. The reaction proceeds via the formation of an intermediate sulfonylhydrazide, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of high-throughput techniques and environmentally benign conditions. For instance, mechanochemical synthesis using ball milling has been employed to produce 1,3,4-oxadiazoles efficiently. This method avoids the use of solvents and reduces the reaction time significantly .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) for the reduction of nitro groups.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Reduction: The reduction of nitro groups yields the corresponding amines.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions .
Propriétés
Numéro CAS |
66147-21-5 |
|---|---|
Formule moléculaire |
C16H8N6O8S |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-5-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8N6O8S/c23-21(24)11-5-1-3-9(7-11)13-17-19-15(29-13)31(27,28)16-20-18-14(30-16)10-4-2-6-12(8-10)22(25)26/h1-8H |
Clé InChI |
IREJRPZSIBKZFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)S(=O)(=O)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)

![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)

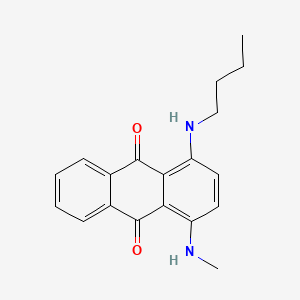


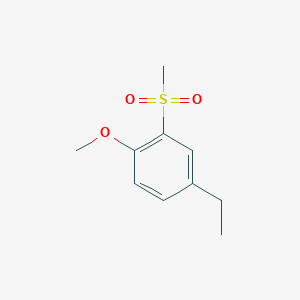
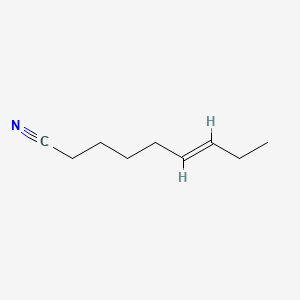
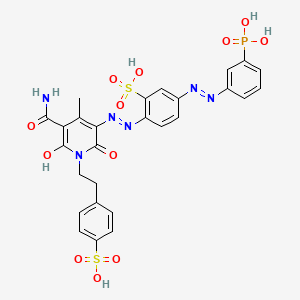


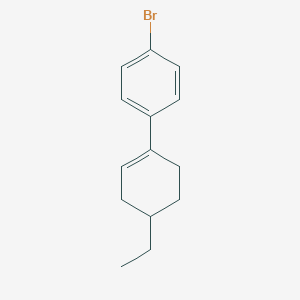
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
